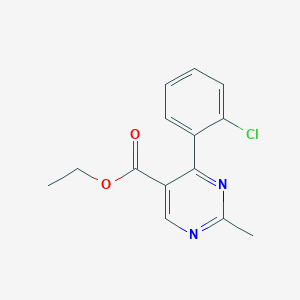
Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate
Übersicht
Beschreibung
Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antibacterial and antifungal activities by inhibiting the growth of bacterial and fungal cells.
Biochemische Und Physiologische Effekte
Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate has been reported to have various biochemical and physiological effects. Studies have shown that the compound has a low toxicity profile and does not cause significant adverse effects on normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, has a low toxicity profile, and exhibits potent biological activities. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate. One direction is to explore the compound's potential as a therapeutic agent for various diseases, such as cancer, bacterial and fungal infections, and inflammation. Another direction is to investigate the structure-activity relationship of the compound and its derivatives to identify more potent and selective compounds. Additionally, the compound's potential as a starting material for the synthesis of other compounds with potential biological activities can be explored.
Conclusion
Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has unique biochemical and physiological effects. Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate has been extensively used in scientific research for its antitumor, antibacterial, and antifungal activities. Future research directions include exploring the compound's potential as a therapeutic agent and investigating its structure-activity relationship.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate has been extensively used in scientific research due to its potential applications in various fields. The compound has been studied for its antitumor, antibacterial, and antifungal activities. It has also been used as a starting material for the synthesis of other compounds with potential biological activities.
Eigenschaften
IUPAC Name |
ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-16-9(2)17-13(11)10-6-4-5-7-12(10)15/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSMKNPQEOCGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
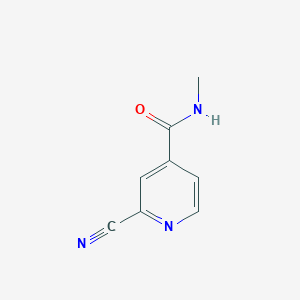
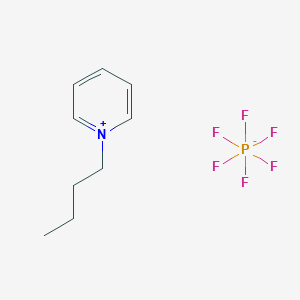
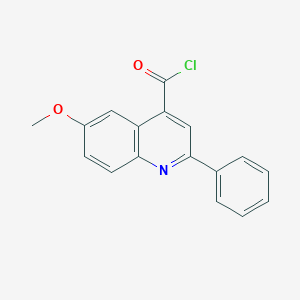
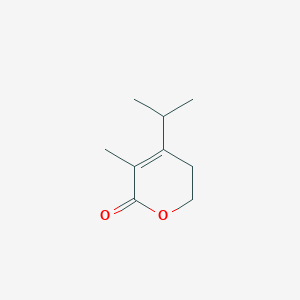
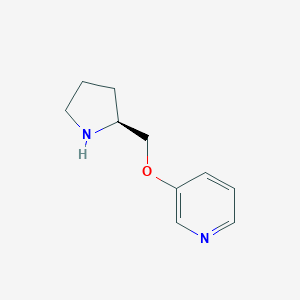
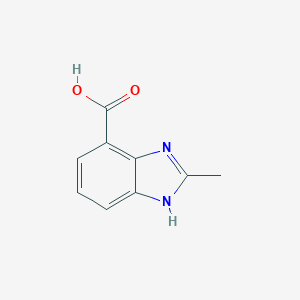




acetic acid](/img/structure/B66199.png)
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)
